molecular formula C12H15N3S B1481534 (1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine CAS No. 2098104-22-2

(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

Cat. No. B1481534
CAS RN: 2098104-22-2
M. Wt: 233.33 g/mol
InChI Key: COJYETQFBSISQM-UHFFFAOYSA-N
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Description

(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine, also known as CPTP, is an organic molecule belonging to the class of pyrazolamines. It is a bicyclic compound composed of a cyclopropylmethyl group, a thiophene ring, and a pyrazole ring. CPTP has been studied for its potential applications in the field of medicinal chemistry and has been found to have a variety of physiological and biochemical effects.

Scientific Research Applications

Organic Electronics

Electrospraying Techniques for Morphology Control: The compound’s thiophene moiety can be utilized in electrospraying techniques to control the morphology of organic electronic materials. By varying solvent characteristics, researchers can obtain distinct morphologies like fibril structures, which are crucial for the performance of organic semiconductors .

Photovoltaic Materials

Design of Donor-Acceptor Architectures: The thiophene derivative’s structure is beneficial in designing donor-acceptor-donor (DAD) architectures for photovoltaic materials. This application is significant for enhancing the efficiency of solar cells by optimizing the electron-donating and -accepting properties .

Porphyrinoid Chemistry

Synthesis of Meso-Fused Carbaporphyrins: Substituting pyrrole moieties with thiophene derivatives, such as the one , can lead to the synthesis of meso-fused carbaporphyrins. These compounds have potential applications in developing new types of photosensitizers for photodynamic therapy .

Supramolecular Chemistry

Macrocycle Conjugation Pathways: The compound can be used to disturb the local aromaticity of naphthalene in the synthesis of macrocycles. This has implications for the development of new materials with unique electronic and optical properties .

properties

IUPAC Name

[2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c13-6-11-5-12(10-3-4-16-8-10)14-15(11)7-9-1-2-9/h3-5,8-9H,1-2,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJYETQFBSISQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CSC=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
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(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
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(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
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(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
Reactant of Route 6
(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine

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